3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family, characterized by its complex structure featuring multiple thiophene rings and a bromine substituent. Its molecular formula is , and it exhibits a molecular weight of approximately 383.4 g/mol. The compound's unique arrangement of thiophene units, along with the presence of bromine and dimethyl groups, contributes to its distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and organic electronics.
The synthesis of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method includes:
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene has several applications:
Several compounds share structural similarities with 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene. Notable examples include:
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is unique due to its specific substitution pattern that imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it particularly valuable for advanced material synthesis and exploration of new biological activities .
3-Bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene belongs to the class of trisubstituted thiophenes, featuring a central thiophene ring functionalized at the 3-position with bromine and at the 2- and 5-positions with 4,5-dimethylthiophene moieties. This architecture creates a planar, π-conjugated system with extended delocalization across the three fused aromatic rings. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆BrS₃ | |
| Molecular Weight | 408.41 g/mol | |
| Density | 1.385 g/cm³ | |
| Boiling Point | 294.7°C | |
| Melting Point | 32°C |
The bromine atom at position 3 serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), while the methyl groups on the peripheral thiophenes enhance solubility and modulate crystallinity in polymer matrices. Compared to simpler bromothiophenes like 2-bromo-5-methylthiophene (CAS 765-58-2), this compound’s extended conjugation enables broader absorption spectra and higher charge carrier mobility in device applications.
The development of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene builds upon foundational work in solid-state polymerization of dibrominated thiophenes. A landmark study demonstrated that 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) undergoes spontaneous solid-state polymerization at 50–80°C to form conductive poly(3,4-ethylenedioxythiophene) (PEDOT) with conductivities up to 80 S/cm. This discovery revealed the potential of brominated thiophenes as self-polymerizing precursors, bypassing traditional solution-phase synthetic routes.
Subsequent innovations incorporated methyl groups to address challenges in processability and stability. For instance, the introduction of 4,5-dimethylthiophene substituents in compounds like 3-bromo-2,4-dimethyl-5-phenylthiophene (CAS 362513-28-8) improved thermal stability while maintaining high reactivity in palladium-catalyzed couplings. These advances directly informed the design of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene, which synergizes the electronic effects of bromine with the steric protection of methyl groups.
In organic photovoltaics (OPVs) and field-effect transistors (OFETs), 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene addresses two critical challenges: (1) achieving air-stable doping through bromine’s electron-withdrawing character, and (2) suppressing excessive crystallinity via methyl-induced disorder. When polymerized, the compound forms regioregular chains with narrow bandgaps (~1.5–1.8 eV), as evidenced by its use in donor-acceptor copolymers with benzothiadiazole units.
Comparative studies show that replacing hydrogen with methyl groups at the 4,5-positions increases hole mobility by 30–50% in OFETs due to reduced π-π stacking distances. Additionally, the bromine substituent enables post-polymerization functionalization, such as grafting with fullerene derivatives for bulk heterojunction solar cells. These attributes position the compound as a versatile building block for third-generation organic semiconductors.